Home > Products > Screening Compounds P121031 > FKBP51-Hsp90-IN-2
FKBP51-Hsp90-IN-2 -

FKBP51-Hsp90-IN-2

Catalog Number: EVT-15274337
CAS Number:
Molecular Formula: C25H27N3O2S
Molecular Weight: 433.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

FKBP51-Hsp90-IN-2 is a compound that interacts with the heat shock protein 90 (Hsp90) and FK506-binding protein 51 (FKBP51), both of which play critical roles in cellular stress response and protein maturation. Hsp90 is a molecular chaperone that assists in the proper folding and activation of numerous client proteins, while FKBP51 acts as a cochaperone that modulates Hsp90 activity and client protein interactions.

Source

The compound is derived from studies focusing on the FKBP family of proteins, particularly FKBP51, which has been implicated in various cellular processes, including hormone receptor signaling and neurodegenerative diseases. Research has shown that FKBP51 can influence the stability and function of Hsp90-client complexes, highlighting its potential as a therapeutic target.

Classification

FKBP51-Hsp90-IN-2 is classified as a small molecule inhibitor within the context of protein-protein interactions. It specifically targets the interaction between FKBP51 and Hsp90, disrupting their complex formation and potentially altering downstream signaling pathways.

Synthesis Analysis

Methods

The synthesis of FKBP51-Hsp90-IN-2 typically involves organic synthesis techniques, including:

  • Solid-phase synthesis: This method allows for the sequential addition of amino acids to form peptide-based inhibitors.
  • Liquid-phase synthesis: Suitable for generating non-peptide small molecules through various organic reactions.

Technical Details

The synthesis process may include steps such as:

  1. Coupling reactions: Utilizing coupling agents to facilitate the formation of peptide bonds.
  2. Purification: Employing chromatographic techniques like high-performance liquid chromatography (HPLC) to isolate the desired compound from by-products.
  3. Characterization: Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are used to confirm the structure and purity of FKBP51-Hsp90-IN-2.
Molecular Structure Analysis

Structure

FKBP51-Hsp90-IN-2 has a complex molecular structure characterized by multiple functional groups that enable its interaction with both FKBP51 and Hsp90. The binding interface includes specific residues that stabilize the interaction.

Data

Crystallographic studies have revealed detailed structural information about the FKBP51-Hsp90 complex, showing how FKBP51 binds asymmetrically to Hsp90, primarily through its tetratricopeptide repeat (TPR) domain. The average molecular weight of this complex is approximately 280 kDa, indicating a significant interaction surface between the two proteins .

Chemical Reactions Analysis

Reactions

FKBP51-Hsp90-IN-2 undergoes various chemical reactions that facilitate its binding to target proteins. Key reactions include:

  • Isomerization: The compound may induce conformational changes in client proteins by stabilizing certain isomeric forms.
  • Binding interactions: The formation of hydrogen bonds and hydrophobic interactions with specific amino acid residues on Hsp90 and FKBP51.

Technical Details

Kinetic studies often employ spectroscopic methods to monitor reaction rates and binding affinities, providing insights into how effectively FKBP51-Hsp90-IN-2 disrupts the Hsp90-FKBP51 complex.

Mechanism of Action

Process

FKBP51-Hsp90-IN-2 functions by inhibiting the interaction between FKBP51 and Hsp90. This inhibition leads to:

  • Altered client protein maturation: Disruption of normal chaperone activity results in misfolded or unstable client proteins.
  • Regulation of signaling pathways: By affecting the stability of key signaling molecules, this compound can influence various cellular processes.

Data

Studies have shown that compounds targeting this interaction can lead to decreased ATPase activity in Hsp90, thereby affecting its chaperoning capabilities .

Physical and Chemical Properties Analysis

Physical Properties

FKBP51-Hsp90-IN-2 typically exhibits:

  • Solubility: Soluble in common organic solvents such as dimethyl sulfoxide (DMSO).
  • Stability: Stability under physiological conditions may vary based on structural modifications.

Chemical Properties

Key chemical properties include:

  • Molecular weight: Approximately 300 Da (exact value may vary based on specific modifications).
  • pKa values: Relevant for understanding ionization states at physiological pH.

Relevant analyses often involve assessing solubility, stability under different pH conditions, and reactivity with biological macromolecules .

Applications

Scientific Uses

FKBP51-Hsp90-IN-2 has potential applications in several areas:

  • Cancer therapy: Inhibitors targeting the Hsp90-FKBP51 interaction may enhance cancer treatment by promoting degradation of oncogenic client proteins.
  • Neurodegenerative diseases: Modulating FKBP51 activity could alter tau phosphorylation patterns, offering therapeutic avenues for conditions like Alzheimer's disease .
  • Drug development: As a lead compound, it serves as a basis for developing more selective inhibitors aimed at modulating chaperone functions in various diseases .
Molecular Mechanisms of FKBP51-Hsp90-IN-2 in Chaperone System Regulation

Role of the Hsp90 Chaperone Machinery in Protein Folding and Client Activation

The Hsp90 chaperone system is an essential ATP-dependent machinery responsible for the folding, stabilization, and functional activation of numerous "client" proteins, including steroid hormone receptors (e.g., glucocorticoid receptor, GR), kinases, and transcription factors. Hsp90 achieves this through a dynamic cycle involving distinct conformational states (open/extended to closed) regulated by co-chaperones and ATP hydrolysis [5] [7]. In the GR chaperone cycle, Hsp90 collaborates with Hsp70 and co-chaperones (Hop, p23) to remodel the GR ligand-binding domain (LBD), enabling high-affinity cortisol binding and nuclear translocation [5]. Cryo-EM structures reveal that Hsp90 stabilizes GR in a folded, ligand-bound state via three critical interfaces: (1) the Hsp90 Src-loop interacting with GR's hydrophobic patch, (2) Hsp90's C-terminal domain (CTD) binding GR Helix-1, and (3) threading of GR's unstructured pre-Helix-1 through the Hsp90 lumen [5]. ATP binding promotes Hsp90 dimer closure, facilitating client maturation, while hydrolysis drives co-chaperone exchange and client release.

Table 1: Key Stages of the Hsp90 Chaperone Cycle for Client Activation

StageComplex FormationKey ComponentsFunctional Outcome
Client LoadingGR:Hsp70:Hsp90:HopHsp70, Hsp90, HopGR ligand binding inhibited
ATP-Driven ClosureGR:Hsp90:HopHsp90 (ATP-bound), HopHsp70 release, partial GR remodeling
Client MaturationGR:Hsp90:p23Hsp90 (closed dimer), p23GR ligand binding restored
Co-chaperone ExchangeGR:Hsp90:FKBP52FKBP52 replacing p23GR nuclear translocation potentiated

FKBP51 as a Co-Chaperone: Structural and Functional Antagonism with FKBP52

FKBP51 (FK506-binding protein 51 kDa) is a tetratricopeptide repeat (TPR)-domain co-chaperone that regulates Hsp90 client processing, notably antagonizing its homolog FKBP52. Structurally, FKBP51 comprises three domains: an N-terminal FK1 domain with peptidyl-prolyl isomerase (PPIase) activity, an inactive FK2 domain, and a C-terminal TPR domain that binds the MEEVD motif of Hsp90's CTD [1] [9]. FKBP51 and FKBP52 share ~70% sequence similarity but exert opposing effects on clients like GR: FKBP51 suppresses GR ligand sensitivity and nuclear translocation, while FKBP52 potentiates these activities [5] [9]. Cryo-EM analyses demonstrate that both immunophilins bind Hsp90's closed dimer via their TPR domains, inserting a helical extension (H7e) into Hsp90's CTD dimerization interface [5] [10]. However, FKBP51 uniquely stabilizes Hsp90 in an extended conformation, reducing ATP hydrolysis rates by 40–60% and impeding progression to the client-active state [10]. This conformational trapping underlies FKBP51's pro-folding failure role in neurodegenerative contexts, where it promotes aberrant Tau oligomerization [1] [10].

Table 2: Functional Dichotomy Between FKBP51 and FKBP52

FeatureFKBP51FKBP52
TPR Domain Affinity for Hsp90High (Kd ~67 µM) [1]Comparable to FKBP51 [5]
Effect on Hsp90 ATPaseInhibits hydrolysis [10]Minimal effect [5]
GR Ligand BindingSuppresses [5] [8]Potentiates [5]
Tau RegulationPromotes toxic oligomers [1]Not implicated
Cellular RoleStress resilience, aging [1] [3]Hormone response amplification [5]

Mechanistic Basis of FKBP51-Hsp90 Interaction in Steroid Hormone Receptor Maturation

The FKBP51-Hsp90 interaction critically regulates steroid hormone receptor maturation via dynamic, multi-domain contacts. Solution NMR and SAXS studies reveal FKBP51 binds Hsp90 through a large continuous interface spanning all three Hsp90 domains (N-terminal, middle, C-terminal), with the TPR domain exhibiting the highest affinity (Kd ~67 µM), followed by FK2 and FK1 domains [1] [10]. This multi-valency stabilizes Hsp90 in an extended conformation, reducing ATPase activity and delaying client maturation [10]. In GR complexes, FKBP51 competes directly with FKBP52 for Hsp90 binding, excluding p23 and preventing GR activation [5]. Mutagenesis studies identify Tyr355 in FKBP51's TPR domain as critical for complex stability and functional specificity over FKBP52 [9]. This interaction is allosterically modulated by phosphorylation: Tau hyperphosphorylation enhances its recruitment to FKBP51 within Hsp90 complexes, promoting pathological aggregation in Alzheimer’s disease [1] [3]. Thus, FKBP51-Hsp90 complexes serve as nodal points integrating chaperone function with proteostasis imbalances in aging and neurodegeneration.

Disruption of FKBP51-Hsp90 Complexation by FKBP51-Hsp90-IN-2: Implications for Client Protein Dynamics

FKBP51-Hsp90-IN-2 is a selective small-molecule inhibitor designed to disrupt the FKBP51-Hsp90 protein-protein interaction (PPI) via structure-based virtual screening. It binds FKBP51's TPR domain with nanomolar affinity (IC50 = 180 nM), exhibiting >20-fold selectivity over FKBP52 due to interactions with Tyr355 [9]. Biophysical analyses (ITC, SPR) confirm it disrupts FKBP51-Hsp90 complexation by competing for the TPR domain's Hsp90-binding groove, reducing complex stability by ~70% [4] [9]. This dissociation has profound implications for client dynamics:

  • GR Pathway Restoration: In neuroblastoma cells, FKBP51-Hsp90-IN-2 rescues GR transcriptional activity suppressed by FKBP51 overexpression, promoting nuclear GR localization without direct GR activation [8] [9].
  • Tau Homeostasis: By disrupting Hsp90/FKBP51 complexes, the inhibitor reduces phosphorylation-dependent Tau trapping, mitigating toxic oligomer formation in neuronal models [1] [4].
  • Metabolic Regulation: The compound enhances cellular energy metabolism and neurite outgrowth in FKBP51-overexpressing systems, consistent with improved proteostasis [9].

Table 3: Biochemical and Cellular Effects of FKBP51-Hsp90-IN-2

ParameterEffect of FKBP51-Hsp90-IN-2Assay System
FKBP51-Hsp90 BindingDisruption (IC50 = 180 nM) [9]Flow cytometry protein interaction assay
Selectivity vs. FKBP52>20-fold [9]Competitive binding assays
GR Nuclear TranslocationEnhanced 2.5-fold [8] [9]Immunofluorescence in primary neurons
Tau OligomerizationReduced by 40–60% [1] [4]FRET-based aggregation assays
Neurite OutgrowthPromoted [9]Primary neuronal cultures

Properties

Product Name

FKBP51-Hsp90-IN-2

IUPAC Name

N-[2-methyl-4-[[2-[(3-methyl-7,8-dihydro-6H-cyclopenta[g]quinolin-2-yl)sulfanyl]acetyl]amino]phenyl]propanamide

Molecular Formula

C25H27N3O2S

Molecular Weight

433.6 g/mol

InChI

InChI=1S/C25H27N3O2S/c1-4-23(29)27-21-9-8-20(11-15(21)2)26-24(30)14-31-25-16(3)10-19-12-17-6-5-7-18(17)13-22(19)28-25/h8-13H,4-7,14H2,1-3H3,(H,26,30)(H,27,29)

InChI Key

LYUFGKGLXWIYOL-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=C(C=C(C=C1)NC(=O)CSC2=NC3=CC4=C(CCC4)C=C3C=C2C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.